2-Chloro-3-fluoro-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C8H9ClFNO It is a pyridine derivative that features chlorine, fluorine, and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-isopropoxypyridine typically involves the introduction of chlorine, fluorine, and isopropoxy groups onto a pyridine ring. One common method involves the reaction of 2-chloropyridine with fluorinating agents under controlled conditions to introduce the fluorine atom. The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropanol or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-fluoro-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-isopropoxypyridine
- 5-Chloro-3-fluoro-2-hydroxypyridine
- 2-Chloro-3-fluoro-5-methoxypyridine
Uniqueness
2-Chloro-3-fluoro-5-isopropoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9ClFNO/c1-5(2)12-6-3-7(10)8(9)11-4-6/h3-5H,1-2H3 |
InChI Key |
COXVXQLBKPCCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.